molecular formula C11H22O2 B592432 Methyl Caprate-d3 CAS No. 90363-39-6

Methyl Caprate-d3

Cat. No.: B592432
CAS No.: 90363-39-6
M. Wt: 189.313
InChI Key: YRHYCMZPEVDGFQ-BMSJAHLVSA-N
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Description

It is a fatty acid methyl ester with the molecular formula C11H19D3O2 and a molecular weight of 189.31 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Caprate-d3 is synthesized through the esterification of decanoic acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is carried out by heating the mixture of decanoic acid and methanol-d3 in the presence of the acid catalyst until the esterification is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl Caprate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl Caprate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl Caprate-d3 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated methyl caprate. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its metabolic fate. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways .

Comparison with Similar Compounds

  • Methyl Caprate (non-deuterated)
  • Methyl Octanoate
  • Methyl Decanoate
  • Methyl Laurate
  • Methyl Myristate

Comparison: Methyl Caprate-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterpart, this compound provides more precise data in mass spectrometry and NMR spectroscopy due to the distinct mass difference. This makes it an invaluable tool in research applications where accurate tracking of metabolic processes is required .

Properties

CAS No.

90363-39-6

Molecular Formula

C11H22O2

Molecular Weight

189.313

IUPAC Name

trideuteriomethyl decanoate

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3

InChI Key

YRHYCMZPEVDGFQ-BMSJAHLVSA-N

SMILES

CCCCCCCCCC(=O)OC

Synonyms

Decanoic Acid Methyl Ester-d3;  Methyl Decanoate-d3;  C 1098-d3;  CE 1095-d3;  Capric Acid Methyl Ester-d3;  Estasol MD 10-d3;  Metholene 2095-d3;  Methyl Caprinate-d3;  NSC 3713-d3;  Pastel M 10-d3;  Pastell M 10-d3;  Uniphat A 30-d3

Origin of Product

United States

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